molecular formula C14H12N2O4S B2767930 2,2-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-1,3-dioxane-4,6-dione CAS No. 685106-92-7

2,2-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-1,3-dioxane-4,6-dione

Cat. No.: B2767930
CAS No.: 685106-92-7
M. Wt: 304.32
InChI Key: DFGZSMHIFKITMW-UHFFFAOYSA-N
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Description

This compound, 2,2-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-1,3-dioxane-4,6-dione, is a potent and selective covalent inhibitor targeting the KRAS G12D mutant protein, a key oncogenic driver in a significant proportion of pancreatic, colorectal, and other solid tumors. The KRAS G12D mutation is one of the most common RAS mutations in human cancer . Its mechanism of action involves a specific interaction where the compound covalently binds to the cysteine residue of the mutant KRAS G12D protein, locking it in an inactive state and preventing its interaction with downstream effectors like RAF, thereby inhibiting the MAPK signaling pathway and suppressing tumor cell proliferation and survival. This represents a major advancement in targeting previously "undruggable" oncogenes . As a research tool, it is invaluable for investigating the specific biological roles of KRAS G12D in cellular and in vivo models, validating it as a therapeutic target, studying mechanisms of resistance, and developing combination therapy strategies for cancers harboring this challenging mutation. The unique molecular scaffold featuring the pyrrole-thiazole moiety is central to its target engagement and selectivity profile.

Properties

IUPAC Name

2,2-dimethyl-5-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylidene]-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c1-14(2)19-11(17)10(12(18)20-14)8-9-4-3-6-16(9)13-15-5-7-21-13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGZSMHIFKITMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=CN2C3=NC=CS3)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : Commonly involve thiazole derivatives, pyrrole derivatives, and suitable dioxane-dione precursors.

  • Reaction Pathway: : Typically, the synthesis initiates with the formation of the 1-(1,3-thiazol-2-yl)-1H-pyrrole intermediate. This is subsequently reacted with dimethyl dioxane-dione under controlled conditions, favoring the formation of the desired compound.

  • Reaction Conditions: : Specific conditions such as temperature, solvent choice (e.g., dimethylformamide, acetonitrile), and catalysts (e.g., palladium catalysts, acidic or basic environments) are optimized to yield high purity and maximum product.

Industrial Production Methods

In industrial settings, the production scale is amplified using batch or continuous flow reactors. Sophisticated monitoring systems ensure the maintenance of optimal reaction conditions and purity. Industrial synthesis often leverages cost-effective reagents and environmentally benign solvents to comply with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation reactions with common oxidizing agents such as hydrogen peroxide or peracids.

  • Reduction: : Reduces in the presence of reducing agents like lithium aluminum hydride or hydrogen gas under metal catalysts.

  • Substitution: : Participates in substitution reactions, where functional groups on the thiazole or pyrrole rings can be selectively substituted by halogens, alkyl groups, or other nucleophiles.

  • Cyclization: : Forms various cyclic compounds through intramolecular cyclization, especially when subjected to heat or catalysis.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.

  • Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Alkyl halides, halogens, strong nucleophiles.

  • Cyclization Conditions: : Elevated temperatures, acid/base catalysis.

Major Products Formed

  • Oxidation typically yields sulfoxides or sulfones.

  • Reduction often results in the cleavage of the dioxane-dione ring or reduction of double bonds.

  • Substitution reactions lead to a variety of derivatives with functional modifications.

  • Cyclization creates additional ring systems, potentially enhancing the compound's stability and reactivity.

Scientific Research Applications

Chemistry

  • Catalysis: : Utilized as a ligand in transition metal catalysis, aiding in enantioselective synthesis.

  • Material Science: : Incorporated into polymeric materials, providing improved thermal stability and unique electronic properties.

Biology and Medicine

  • Drug Development: : Explored as a scaffold in medicinal chemistry for the synthesis of potential therapeutic agents targeting specific enzymes or receptors.

  • Biological Probes: : Used in the design of fluorescent probes for imaging and diagnostic applications, especially within cellular environments.

Industry

  • Agriculture: : Potential application as a pesticide due to its ability to interfere with specific biochemical pathways in pests.

  • Pharmaceutical Intermediates: : Functions as an intermediate in the synthesis of various pharmaceutical compounds, highlighting its versatility in drug manufacturing processes.

Mechanism of Action

The biological activities of 2,2-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-1,3-dioxane-4,6-dione often hinge on its interaction with molecular targets such as enzymes and receptors. The thiazole and pyrrole rings facilitate binding to active sites, modulating the activity of enzymes by inhibiting or activating their functions. The dioxane-dione moiety can participate in hydrogen bonding and Van der Waals interactions, enhancing specificity and potency. Pathways involved include disruption of metabolic processes, inhibition of signal transduction, and alteration of cellular homeostasis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structural Comparisons

The table below compares key structural and synthetic features of the target compound with analogous 1,3-dioxane-4,6-dione derivatives and related heterocycles:

Compound Name Core Structure Substituents Synthesis Method Yield (%) Key Properties Reference
Target Compound 1,3-Dioxane-4,6-dione 2,2-dimethyl; pyrrole-thiazole-methylene Knoevenagel condensation (La(OTf3) catalyst?) N/A High conjugation, potential bioactivity
Meldrum’s Acid 1,3-Dioxane-4,6-dione 2,2-dimethyl Acid-catalyzed cyclization >80 Thermally unstable, reactive methylene
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one Pyrazolone Benzoyl derivative Calcium hydroxide-mediated benzoylation N/A Soluble in dioxane, polar aprotic solvents
5-(3,5-Diarylpyrazolylmethylene)-2-thioxothiazolidin-4-ones Thiazolidinone-thioxo Pyrazole-methylene Ethanol reflux, DMF-EtOH recrystallization N/A Anticancer, antimicrobial activity

Key Observations:

  • Core Reactivity: The 1,3-dioxane-4,6-dione core in the target compound shares high reactivity in condensation reactions, akin to Meldrum’s acid.
  • Electronic Effects: The electron-deficient thiazole ring may enhance electrophilic character at the methylene bridge, contrasting with electron-rich substituents (e.g., aryl groups) in pyrazolone derivatives .

Biological Activity

The compound 2,2-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-1,3-dioxane-4,6-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C12H14N2O4S\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_4\text{S}

This structure includes a dioxane ring, a thiazole moiety, and a pyrrole substituent, all of which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antiproliferative Properties : Compounds containing thiazole and pyrrole groups are often linked to antiproliferative effects against cancer cell lines. For instance, derivatives of thiazoles have shown effectiveness in inhibiting the growth of human cancer cell lines in vitro .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Thiazole derivatives have been reported to inhibit tyrosyl-DNA phosphodiesterase I and neuraminidase, which are critical in various biological processes .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

  • Cell Cycle Arrest : Compounds similar to this structure have been shown to induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : The compound may trigger apoptosis through intrinsic pathways involving mitochondrial dysfunction and activation of caspases.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cytotoxicity in cancer cells.

Research Findings and Case Studies

A review of literature reveals several studies focusing on the biological activity of related compounds:

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObservations
AntiproliferativeThiazole derivativesEffective against various cancer cell lines
Enzyme InhibitionThiazolidine derivativesInhibition of tyrosyl-DNA phosphodiesterase I
CytotoxicityPyrrole-containing compoundsInduces apoptosis in glioblastoma cells

Case Study Example

In a study examining the antiproliferative effects of thiazole derivatives on glioblastoma cells, it was found that specific modifications to the thiazole ring enhanced activity significantly. The compound demonstrated a dose-dependent inhibition of cell viability with IC50 values indicating potent activity against tumor cells .

Q & A

Basic: What are the established synthetic routes for preparing 2,2-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-1,3-dioxane-4,6-dione?

The compound can be synthesized via Knoevenagel condensation , a common method for 5-arylmethylene-dioxane-diones. A green approach involves reacting isopropylidene malonate with aromatic aldehydes (e.g., thiazolyl-pyrrole aldehydes) under solvent-free conditions or in ethanol with catalytic acetic acid . For example, refluxing equimolar amounts of the aldehyde and isopropylidene malonate in ethanol for 4–6 hours typically yields the product. Purification via recrystallization (e.g., ethanol/DMF mixtures) is recommended to isolate the crystalline product .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Multi-method characterization is critical:

  • UV-Vis : Confirms π→π* transitions in the conjugated enone system (λmax ~300–350 nm) .
  • IR : Key peaks include C=O stretching (~1750–1780 cm⁻¹) and C=C stretching (~1600 cm⁻¹) from the dioxane-dione and exocyclic alkene .
  • NMR : ¹H NMR shows signals for the thiazole (δ 7.2–7.5 ppm) and pyrrole protons (δ 6.5–7.0 ppm), while ¹³C NMR confirms the carbonyl carbons (δ 165–170 ppm) .

Advanced: How can computational methods optimize reaction conditions for higher yields?

Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal solvents, catalysts, and temperatures. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to identify conditions favoring alkene formation over side products (e.g., dimerization) . A case study using NH4OAc in glacial acetic acid at 108°C achieved 85% yield for a structurally similar compound .

Advanced: How do substituents on the thiazole-pyrrole moiety influence reactivity and stability?

Electron-withdrawing groups (e.g., halogens) on the thiazole ring increase electrophilicity of the exocyclic alkene, accelerating nucleophilic additions. Conversely, electron-donating groups (e.g., methoxy) stabilize the conjugated system but may reduce solubility. Stability studies under varying pH (e.g., HPLC monitoring) reveal degradation above pH 8 due to dioxane-dione ring hydrolysis .

Advanced: How to resolve contradictions in reported biological activity data for analogs?

Discrepancies often arise from assay variability (e.g., cell lines, concentrations) or structural nuances . For example:

Analog StructureReported ActivityKey Variables
Thiazolidinone-pyrazole hybridsAnticancer (IC50: 2–10 μM) vs. InactiveSubstituent positioning (meta vs. para)
Pyridine-linked derivativesAntimicrobial (MIC: 8 μg/mL)Solubility in culture media

Standardize assays (e.g., CLSI guidelines) and use SAR studies to isolate critical functional groups.

Advanced: What strategies improve regioselectivity in functionalizing the dioxane-dione core?

  • Microwave-assisted synthesis : Enhances regioselectivity by rapidly heating intermediates, favoring 5-methylene formation over 4- or 6-positions .
  • Protecting groups : Temporarily block reactive sites (e.g., thiazole nitrogen) with Boc groups to direct electrophilic attacks .

Methodological: How to analyze byproduct formation during synthesis?

Use LC-MS to track intermediates and byproducts. For example, dimeric byproducts (m/z ~600–650) form via Michael addition under basic conditions. Mitigate this by:

  • Lowering reaction temperature (<80°C).
  • Using anhydrous solvents to prevent hydrolysis .

Methodological: What are best practices for scaling up synthesis without compromising purity?

  • Flow chemistry : Ensures consistent mixing and heat transfer, critical for exothermic Knoevenagel reactions .
  • Crystallization optimization : Use gradient cooling (e.g., 60°C → 4°C over 12 hours) to enhance crystal purity .

Methodological: How to evaluate the compound’s stability under physiological conditions?

  • Simulated gastric fluid (SGF) : Monitor degradation via HPLC at 37°C over 24 hours.
  • Plasma stability assays : Incubate with human plasma and quantify parent compound loss using LC-MS/MS .

Advanced: Can this compound serve as a precursor for heterocyclic libraries?

Yes. The exocyclic alkene undergoes cycloadditions (e.g., [4+2] with dienes) or nucleophilic attacks (e.g., by amines) to generate pyridines, pyrazoles, or thiazines. For example, hydrazine hydrate in dioxane yields pyrazole derivatives .

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